Ralometostat

Beschreibung

Eigenschaften

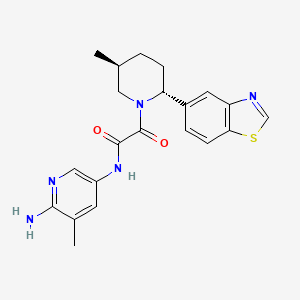

Molekularformel |

C21H23N5O2S |

|---|---|

Molekulargewicht |

409.5 g/mol |

IUPAC-Name |

N-(6-amino-5-methylpyridin-3-yl)-2-[(2R,5S)-2-(1,3-benzothiazol-5-yl)-5-methylpiperidin-1-yl]-2-oxoacetamide |

InChI |

InChI=1S/C21H23N5O2S/c1-12-3-5-17(14-4-6-18-16(8-14)24-11-29-18)26(10-12)21(28)20(27)25-15-7-13(2)19(22)23-9-15/h4,6-9,11-12,17H,3,5,10H2,1-2H3,(H2,22,23)(H,25,27)/t12-,17+/m0/s1 |

InChI-Schlüssel |

NXXBDYHMHHINFC-YVEFUNNKSA-N |

Isomerische SMILES |

C[C@H]1CC[C@@H](N(C1)C(=O)C(=O)NC2=CN=C(C(=C2)C)N)C3=CC4=C(C=C3)SC=N4 |

Kanonische SMILES |

CC1CCC(N(C1)C(=O)C(=O)NC2=CN=C(C(=C2)C)N)C3=CC4=C(C=C3)SC=N4 |

Herkunft des Produkts |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Core Mechanism of Action of Ralometostat (Mevrometostat)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ralometostat, also known as mevrometostat (PF-06821497), is an investigational, orally bioavailable small molecule inhibitor of the Enhancer of Zeste Homolog 2 (EZH2).[1][2] Developed by Pfizer, it is currently under clinical investigation primarily for the treatment of metastatic castration-resistant prostate cancer (mCRPC) in combination with enzalutamide (B1683756).[2] EZH2 is the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2) and plays a critical role in epigenetic regulation through the methylation of histone H3 on lysine (B10760008) 27 (H3K27).[2] Dysregulation of EZH2 activity is implicated in the pathogenesis of various cancers, making it a compelling therapeutic target. This guide provides a detailed overview of the mechanism of action of this compound, supported by preclinical and clinical data, experimental methodologies, and visual representations of the key pathways involved.

Core Mechanism of Action: Inhibition of EZH2 Catalytic Activity

This compound is a potent and selective inhibitor of both wild-type and mutant forms of EZH2.[1][3] Its primary mechanism of action is the competitive inhibition of the S-adenosyl-L-methionine (SAM) binding site within the SET domain of EZH2, thereby preventing the transfer of a methyl group to its histone substrate.[4]

The canonical function of EZH2 within the PRC2 complex is to catalyze the mono-, di-, and trimethylation of H3K27.[5] H3K27 trimethylation (H3K27me3) is a repressive epigenetic mark that leads to chromatin compaction and transcriptional silencing of target genes.[6] By inhibiting EZH2, this compound leads to a global decrease in H3K27me3 levels. This reduction in repressive histone methylation results in the reactivation of silenced tumor suppressor genes and the downregulation of oncogenes that are aberrantly expressed due to EZH2 hyperactivity.[1][7][8]

Signaling Pathway of EZH2 Inhibition by this compound

Caption: this compound inhibits the EZH2 subunit of the PRC2 complex, preventing H3K27 trimethylation and leading to the reactivation of tumor suppressor genes.

Quantitative Preclinical Data

This compound has demonstrated high potency and selectivity for EZH2 in various preclinical assays. The following tables summarize key quantitative data.

Table 1: In Vitro Enzymatic and Cellular Activity of this compound

| Parameter | Target/Cell Line | Value | Reference |

| Ki | EZH2 (Y641N mutant) | <1 nM | [1] |

| Ki | EZH2 (Wild-Type) | <100 pM | [3] |

| Ki | EZH1 | 70 nM | [1][9] |

| IC50 (H3K27me3 reduction) | Karpas-422 cells | 4 nM | [5] |

| IC50 (Cell proliferation) | Karpas-422 cells | 6 nM | [5] |

| Selectivity | Panel of 14 methyltransferases | Selective at 10 µM | [9] |

| Selectivity | Panel of 40 kinases | Selective at 10 µM | [9] |

Table 2: In Vivo Antitumor Activity of this compound

| Model | Treatment | Outcome | Reference |

| Karpas-422 mouse xenograft | 100 mg/kg, s.c. | Tumor regression | [9] |

Experimental Protocols

This section outlines the general methodologies for key experiments used to characterize the mechanism of action of EZH2 inhibitors like this compound.

1. EZH2 Enzymatic Assay

This assay measures the ability of a compound to inhibit the methyltransferase activity of the EZH2 complex.

-

Principle: A radiometric assay using a tritiated methyl donor (3H-SAM) and a histone H3 peptide or recombinant nucleosome substrate. The amount of incorporated radioactivity is proportional to the enzyme activity.

-

Protocol Outline:

-

Recombinant PRC2 complex is incubated with the histone substrate and varying concentrations of this compound.

-

The enzymatic reaction is initiated by the addition of 3H-SAM.

-

The reaction is allowed to proceed for a defined period at 37°C.

-

The reaction is stopped, and the histone substrate is captured on a filter membrane.

-

Unincorporated 3H-SAM is washed away.

-

The radioactivity on the filter is measured using a scintillation counter.

-

IC50 values are calculated by plotting the percentage of inhibition against the log of the inhibitor concentration.

-

Experimental Workflow for EZH2 Enzymatic Assay

Caption: A generalized workflow for determining the in vitro enzymatic inhibition of EZH2.

2. Cell Viability Assay

This assay determines the effect of this compound on the proliferation and survival of cancer cells.

-

Principle: A colorimetric or luminescent assay that measures the metabolic activity of viable cells.

-

Protocol Outline (CellTiter-Glo® as an example):

-

Cancer cells are seeded in 96-well plates and allowed to adhere overnight.

-

Cells are treated with a range of concentrations of this compound or vehicle control (DMSO).

-

Plates are incubated for a specified period (e.g., 72-96 hours).

-

CellTiter-Glo® reagent is added to each well, which lyses the cells and generates a luminescent signal proportional to the amount of ATP present.

-

Luminescence is measured using a plate reader.

-

Cell viability is expressed as a percentage of the vehicle-treated control, and IC50 values are determined.[10]

-

3. Chromatin Immunoprecipitation (ChIP) Assay

ChIP is used to determine the changes in H3K27me3 levels at specific gene promoters in response to this compound treatment.

-

Principle: Formaldehyde is used to cross-link proteins to DNA in intact cells. The chromatin is then sheared, and an antibody specific to H3K27me3 is used to immunoprecipitate the chromatin fragments associated with this modification. The associated DNA is then purified and quantified by qPCR or sequencing (ChIP-seq).

-

Protocol Outline:

-

Cells are treated with this compound or vehicle.

-

Proteins are cross-linked to DNA with formaldehyde.

-

Cells are lysed, and the chromatin is sheared into smaller fragments by sonication or enzymatic digestion.

-

A portion of the sheared chromatin is saved as an "input" control.

-

The remaining chromatin is incubated with an antibody against H3K27me3.

-

The antibody-chromatin complexes are captured using protein A/G beads.

-

The beads are washed to remove non-specifically bound chromatin.

-

The cross-links are reversed, and the DNA is purified.

-

The amount of specific DNA sequences is quantified by qPCR using primers for target gene promoters.

-

Clinical Evidence and Pharmacodynamics

Clinical trials of this compound, particularly the NCT03460977 study, have provided valuable insights into its activity and safety profile in patients.

Table 3: Key Clinical and Pharmacodynamic Findings for this compound (in combination with Enzalutamide in mCRPC)

| Endpoint | Finding | Reference |

| Radiographic Progression-Free Survival (rPFS) | Hazard Ratio of 0.51 (49% reduction in risk of progression or death) | [2][11] |

| Objective Response Rate (ORR) | 26.7% (vs. 14.3% for enzalutamide alone) | [12][13] |

| PSA50 Response Rate | 34.1% (vs. 15.4% for enzalutamide alone) | [12][13][14] |

| H3K27me3 Reduction (Tumor Biopsies) | Geometric mean reduction of -75% at 1250 mg twice daily | [15] |

| Common Treatment-Emergent Adverse Events | Diarrhea (78.0%), decreased appetite (58.5%), dysgeusia (58.5%) | [11][12][13] |

| Grade ≥3 TEAEs | 53.7% (vs. 42.5% for enzalutamide alone) | [12][13] |

Pharmacodynamic studies in patients have confirmed the on-target activity of this compound, showing a dose-dependent reduction in H3K27me3 levels in both peripheral blood mononuclear cells and tumor biopsies.[7][15]

Downstream Effects and Signaling Pathways

The inhibition of EZH2 by this compound leads to the modulation of several downstream signaling pathways implicated in cancer progression.

-

Reactivation of Tumor Suppressor Genes: this compound treatment leads to the increased expression of genes repressed by the PRC2/EZH2 complex. Examples include BMP7, CPAMD8, EYA4, FHL1, IGFBP3, and NOV.[7]

-

Suppression of Cell Cycle and Proliferation Pathways: A decrease in the expression of genes involved in the E2F pathway, the G2M checkpoint, and Myc responsive genes has been observed.[7] This includes genes such as AURKA, CDK1, FOXM1, RAD54L, TOP2A, and TYMS.[7]

-

Modulation of Androgen Receptor (AR) Signaling: In prostate cancer, EZH2 is known to co-regulate AR-mediated transcriptional programs.[16] By inhibiting EZH2, this compound may disrupt this oncogenic signaling axis, providing a rationale for its combination with AR pathway inhibitors like enzalutamide.

Logical Relationship of this compound's Downstream Effects

Caption: Inhibition of EZH2 by this compound leads to altered gene expression, resulting in various antitumor effects.

This compound (mevrometostat) is a potent and selective EZH2 inhibitor with a well-defined mechanism of action. By targeting the catalytic activity of EZH2, it reverses the aberrant epigenetic silencing of tumor suppressor genes and downregulates oncogenic pathways, leading to antitumor effects. Preclinical data have established its in vitro and in vivo efficacy, and clinical trials have demonstrated promising activity, particularly in combination with enzalutamide for the treatment of metastatic castration-resistant prostate cancer. The ongoing Phase 3 studies will further elucidate the therapeutic potential of this targeted epigenetic modulator. This guide provides a comprehensive technical overview of this compound's core mechanism, supported by current scientific and clinical evidence, to aid researchers and drug development professionals in their understanding of this novel anticancer agent.

References

- 1. PF-06821497 (Mevrometostat) | EZH2 Y641N inhibitor | Probechem Biochemicals [probechem.com]

- 2. Mevrometostat - Wikipedia [en.wikipedia.org]

- 3. Mevrometostat (PF-06821497) | Pfizer Oncology Development Website [pfizeroncologydevelopment.com]

- 4. Novel Natural Inhibitors Targeting Enhancer of Zeste Homolog 2: A Comprehensive Structural Biology Research - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mevrometostat | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 6. benchchem.com [benchchem.com]

- 7. ascopubs.org [ascopubs.org]

- 8. m.youtube.com [m.youtube.com]

- 9. caymanchem.com [caymanchem.com]

- 10. benchchem.com [benchchem.com]

- 11. Update Phase 1: Mevrometostat Shows Promise in Prostate Cancer by Targeting EZH2 – PROSTATE WARRIORS – The latest news about prostate cancer [prostatewarriors.com]

- 12. oncologynewscentral.com [oncologynewscentral.com]

- 13. urologytimes.com [urologytimes.com]

- 14. researchgate.net [researchgate.net]

- 15. ASCO – American Society of Clinical Oncology [asco.org]

- 16. researchgate.net [researchgate.net]

Ralometostat: A Technical Guide to its EZH2 Inhibitor Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ralometostat, also known as PF-06821497, is a potent and selective, orally bioavailable small-molecule inhibitor of the Enhancer of Zeste Homolog 2 (EZH2) histone methyltransferase. EZH2 is the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2), which plays a critical role in epigenetic regulation through the methylation of histone H3 on lysine (B10760008) 27 (H3K27). Aberrant EZH2 activity is implicated in the pathogenesis of various malignancies, including non-Hodgkin lymphoma and castration-resistant prostate cancer, making it a compelling therapeutic target. This technical guide provides an in-depth overview of the EZH2 inhibitor activity of this compound, detailing its mechanism of action, quantitative potency, and the experimental protocols used for its characterization.

Mechanism of Action

This compound functions as a competitive inhibitor of the S-adenosyl-L-methionine (SAM) cofactor binding site within the SET domain of EZH2. By occupying this site, this compound prevents the transfer of a methyl group from SAM to the lysine 27 residue of histone H3. This inhibition of EZH2's catalytic activity leads to a global decrease in the levels of H3K27 di- and tri-methylation (H3K27me2/3), which are repressive epigenetic marks. The reduction of these repressive marks results in the de-repression of target genes, including tumor suppressor genes, leading to the inhibition of cancer cell proliferation and induction of apoptosis.[1]

Quantitative Data

The following tables summarize the key quantitative data characterizing the in vitro and cellular activity of this compound.

Table 1: In Vitro Biochemical Potency of this compound

| Target | Assay Type | Parameter | Value | Reference |

| EZH2 (Y641N mutant) | Biochemical | Ki | <0.1 nM | [2] |

| EZH2 (Wild-Type) | Biochemical | Ki | <100 pM | [1] |

| EZH2 (Y641N mutant) | Biochemical | Ki | <100 pM | [1] |

| EZH1 | Biochemical | Ki | 70 nM | [2] |

Table 2: Cellular Activity of this compound in Karpas-422 Cells (EZH2 Y641N mutant)

| Parameter | Assay Type | Value (IC50) | Reference |

| H3K27 Trimethylation Reduction | Cellular | 4 nM | [2] |

| Cell Proliferation Inhibition | Cellular | 6 nM | [2] |

Signaling Pathway and Mechanism of Action

The following diagrams illustrate the EZH2 signaling pathway and the mechanism of action of this compound.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

EZH2 Biochemical Inhibition Assay (Ki Determination)

The inhibitory activity of this compound against the EZH2 enzyme is determined using a radiometric assay that measures the transfer of a tritiated methyl group from S-adenosyl-L-methionine (SAM) to a histone H3 peptide substrate.

Materials:

-

Recombinant human PRC2 complex (containing EZH2, EED, SUZ12, AEBP2, and RbAp48).

-

Histone H3 (1-21) peptide substrate.

-

[3H]-S-adenosyl-L-methionine ([3H]-SAM).

-

This compound (or test compound).

-

Assay Buffer: 50 mM Tris-HCl (pH 8.5), 2 mM MgCl2, 4 mM DTT.

-

Stop Solution: 500 µM SAM.

-

Scintillation cocktail.

Procedure:

-

Prepare serial dilutions of this compound in DMSO.

-

In a 96-well plate, add the assay buffer, PRC2 enzyme complex, and the histone H3 peptide substrate.

-

Add the diluted this compound or DMSO (vehicle control) to the wells.

-

Initiate the reaction by adding [3H]-SAM.

-

Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

-

Stop the reaction by adding the stop solution.

-

Transfer the reaction mixture to a filter plate (e.g., phosphocellulose) to capture the radiolabeled peptide.

-

Wash the filter plate to remove unincorporated [3H]-SAM.

-

Add scintillation cocktail to the wells and measure the radioactivity using a scintillation counter.

-

Calculate the percent inhibition for each concentration of this compound and determine the IC50 value by fitting the data to a four-parameter logistic equation. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.

Cellular H3K27me3 Reduction Assay (Western Blot)

This assay quantifies the ability of this compound to reduce the levels of tri-methylated H3K27 in a cellular context.

Materials:

-

Karpas-422 cells (or other suitable cancer cell line).

-

RPMI-1640 medium supplemented with 10% fetal bovine serum.

-

This compound.

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.

-

Primary antibodies: anti-H3K27me3 and anti-total Histone H3.

-

Secondary antibody (HRP-conjugated).

-

Chemiluminescent substrate.

-

Protein electrophoresis and Western blotting equipment.

Procedure:

-

Seed Karpas-422 cells in a 6-well plate and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound or DMSO (vehicle control) for a specified duration (e.g., 72 hours).

-

Harvest the cells and lyse them using the lysis buffer.

-

Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST.

-

Incubate the membrane with the primary antibody against H3K27me3 overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody.

-

Detect the signal using a chemiluminescent substrate and an imaging system.

-

Strip the membrane and re-probe with an antibody against total Histone H3 as a loading control.

-

Quantify the band intensities and normalize the H3K27me3 signal to the total H3 signal.

-

Calculate the percent reduction in H3K27me3 levels for each concentration of this compound and determine the IC50 value.

Cell Proliferation Assay

The anti-proliferative effect of this compound on cancer cells is assessed using a standard viability assay.

Materials:

-

Karpas-422 cells.

-

RPMI-1640 medium.

-

This compound.

-

Cell viability reagent (e.g., CellTiter-Glo®).

-

96-well opaque plates.

Procedure:

-

Seed Karpas-422 cells in a 96-well opaque plate.

-

Treat the cells with a serial dilution of this compound or DMSO for a specified period (e.g., 6 days).

-

Allow the plate to equilibrate to room temperature.

-

Add the cell viability reagent to each well.

-

Incubate the plate according to the manufacturer's instructions to stabilize the luminescent signal.

-

Measure the luminescence using a plate reader.

-

Calculate the percent inhibition of cell proliferation for each concentration and determine the GI50 (concentration for 50% of maximal inhibition of growth) value.

Experimental Workflow

The following diagram outlines a typical workflow for the preclinical characterization of an EZH2 inhibitor like this compound.

Conclusion

This compound is a highly potent and selective EZH2 inhibitor with demonstrated activity in both biochemical and cellular assays. Its mechanism of action, involving the direct inhibition of EZH2's methyltransferase activity, leads to the reactivation of tumor suppressor genes and subsequent anti-proliferative effects in cancer cells. The comprehensive preclinical data, including its in vivo efficacy in xenograft models, supports its ongoing clinical development as a promising therapeutic agent for various EZH2-driven malignancies. This technical guide provides a foundational understanding of the core EZH2 inhibitory properties of this compound for the scientific community.

References

The Discovery and Synthesis of Ralometostat (TNG908): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ralometostat, also known as TNG908, is a potent, selective, and brain-penetrant small molecule inhibitor of Protein Arginine Methyltransferase 5 (PRMT5). Developed by Tango Therapeutics, it represents a promising therapeutic agent for the treatment of cancers harboring a specific genetic alteration: the deletion of the methylthioadenosine phosphorylase (MTAP) gene. This technical guide provides an in-depth overview of the discovery, synthesis, mechanism of action, and preclinical evaluation of this compound.

Discovery and Development

The discovery of this compound was driven by a precision oncology strategy targeting the synthetic lethal relationship between PRMT5 inhibition and MTAP gene deletion. The U.S. Food and Drug Administration (FDA) cleared the Investigational New Drug (IND) application for TNG908 in early 2022, and it was granted Fast Track Designation in February 2022, underscoring its potential to address a significant unmet medical need.[1][2] A Phase 1/2 clinical trial for patients with MTAP-deleted solid tumors was initiated in the second quarter of 2022.[2][3]

Mechanism of Action: MTA-Cooperative PRMT5 Inhibition

This compound employs a novel, MTA-cooperative mechanism of action.[4][5][6] In normal cells, the enzyme MTAP metabolizes methylthioadenosine (MTA). However, in cancer cells with MTAP gene deletion, MTA accumulates to high levels.[6][7] This accumulated MTA binds to PRMT5, creating a unique conformational state. This compound is designed to selectively bind to this PRMT5-MTA complex, leading to potent and selective inhibition of PRMT5 activity in cancer cells while sparing healthy cells with functional MTAP.[7][8][9] This targeted approach provides a wider therapeutic window compared to non-selective PRMT5 inhibitors.

Signaling Pathway

The signaling pathway illustrating the mechanism of action of this compound is depicted below.

Caption: Mechanism of action of this compound in MTAP-deleted cancer cells.

Synthesis of this compound (TNG908)

A commercial-ready process for the synthesis of this compound has been developed, ensuring high yields and purity.[10] The synthesis is a convergent process involving the coupling of two key intermediates. While the full detailed step-by-step process is proprietary, the general scheme is outlined in the referenced publication. The process has been successfully scaled for GMP manufacturing.[10]

Quantitative Data

The following tables summarize the key quantitative data for this compound from preclinical studies.

Table 1: In Vitro Potency and Selectivity

| Parameter | Value | Cell Line/Assay Condition | Reference |

| IC50 (PRMT5 inhibition) | 0.009 µM | SDMA in-cell Western | [11] |

| IC50 (PRMT5 inhibition) | 4 µM | - | [12] |

| Selectivity (MTAP-null vs. MTAP-WT) | 15-fold | HAP1 isogenic cell lines | [11] |

Table 2: Preclinical Pharmacokinetics in Sprague-Dawley Rats

| Route of Administration | Dose (mg/kg) | Clearance (mL/min/kg) | Vss_obs (L/kg) | T1/2 (h) | Cmax (µg/mL) | Reference |

| Oral (p.o.) | Data not specified | Data not specified | Data not specified | Data not specified | Data not specified | [11] |

| Intravenous (i.v.) | Data not specified | Data not specified | Data not specified | Data not specified | Data not specified | [11] |

Note: Specific pharmacokinetic parameter values were not publicly available in the reviewed sources.

Experimental Protocols

Detailed methodologies for the key experiments cited in the preclinical evaluation of this compound are provided below.

Cell Viability Assay (CellTiter-Glo®)

This assay is used to determine the number of viable cells in culture based on the quantification of ATP.

Protocol:

-

Cell Plating: Seed cells in opaque-walled 96-well plates at a density of 2,000-5,000 cells per well in 100 µL of culture medium. Incubate for 24 hours.

-

Compound Treatment: Treat cells with a serial dilution of this compound (e.g., 0.1 nM to 10 µM) or vehicle control (DMSO).

-

Incubation: Incubate the plates for 72-120 hours at 37°C in a 5% CO2 incubator.

-

Reagent Preparation: Thaw the CellTiter-Glo® buffer and equilibrate to room temperature. Reconstitute the lyophilized CellTiter-Glo® substrate with the buffer to form the CellTiter-Glo® Reagent.

-

Assay Procedure:

-

Equilibrate the cell plates to room temperature for approximately 30 minutes.

-

Add 100 µL of CellTiter-Glo® Reagent to each well.

-

Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

-

Incubate the plates at room temperature for 10 minutes to stabilize the luminescent signal.

-

-

Data Acquisition: Record luminescence using a plate reader.

-

Data Analysis: Normalize the data to the vehicle-treated controls and calculate IC50 values using a non-linear regression model.

Symmetric Dimethylarginine (SDMA) In-Cell Western Blot

This assay quantifies the level of symmetric dimethylarginine, a direct product of PRMT5 enzymatic activity, within cells.

Protocol:

-

Cell Plating and Treatment: Seed cells in 96-well plates and treat with this compound as described for the cell viability assay.

-

Cell Fixation and Permeabilization:

-

After the desired treatment period, remove the culture medium.

-

Fix the cells with 4% paraformaldehyde in PBS for 20 minutes at room temperature.

-

Wash the cells three times with PBS containing 0.1% Triton X-100.

-

Permeabilize the cells with 0.5% Triton X-100 in PBS for 10 minutes.

-

-

Blocking: Block the cells with a suitable blocking buffer (e.g., Odyssey Blocking Buffer) for 1.5 hours at room temperature.

-

Primary Antibody Incubation: Incubate the cells with a primary antibody specific for SDMA (e.g., anti-SDMA antibody) and a normalization antibody (e.g., anti-GAPDH or a DNA stain) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the cells three times with PBS containing 0.1% Tween-20. Incubate with fluorescently labeled secondary antibodies (e.g., IRDye® 800CW goat anti-rabbit and IRDye® 680RD goat anti-mouse) for 1 hour at room temperature in the dark.

-

Data Acquisition: Wash the cells three times with PBS-T and once with PBS. Scan the plate using an infrared imaging system (e.g., LI-COR Odyssey).

-

Data Analysis: Quantify the fluorescence intensity for both the SDMA and normalization signals. Normalize the SDMA signal to the normalization signal and then to the vehicle-treated control to determine the percent inhibition.

In Vivo Xenograft Model

This protocol describes the evaluation of this compound's anti-tumor efficacy in a mouse xenograft model.

Protocol:

-

Cell Implantation: Subcutaneously implant MTAP-deleted human cancer cells (e.g., LU99 non-small cell lung cancer cells) into the flank of immunocompromised mice (e.g., nude mice).

-

Tumor Growth and Randomization: Monitor tumor growth. When tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

-

Compound Administration: Administer this compound orally (p.o.) or intravenously (i.v.) at various doses (e.g., 1-120 mg/kg) and schedules (e.g., twice daily for 21 days).[11] The control group receives a vehicle solution.

-

Tumor Measurement: Measure tumor volume using calipers at regular intervals (e.g., twice weekly).

-

Pharmacodynamic Analysis (Optional): At the end of the study or at specific time points, tumors can be harvested for biomarker analysis, such as SDMA levels by Western blot, to confirm target engagement.

-

Data Analysis: Plot the mean tumor volume over time for each treatment group. Analyze the data for statistical significance to determine the anti-tumor efficacy of this compound.

Logical Workflow for this compound Discovery

The discovery of this compound followed a logical progression from target identification to preclinical candidate.

Caption: A simplified workflow of the discovery process for this compound.

Conclusion

This compound (TNG908) is a promising, next-generation precision oncology agent that exemplifies the power of targeting synthetic lethal interactions in cancer. Its novel MTA-cooperative mechanism of action provides a high degree of selectivity for MTAP-deleted tumors, potentially leading to a safer and more effective treatment for a well-defined patient population. The robust preclinical data, coupled with a scalable synthetic process, has paved the way for its ongoing clinical evaluation. This technical guide provides a comprehensive resource for researchers and drug development professionals interested in the science behind this innovative therapeutic candidate.

References

- 1. Tango Therapeutics Announces Clearance of TNG908 IND by FDA and Recent Pipeline Progress Updates | Tango Therapeutics, Inc [ir.tangotx.com]

- 2. Tango Therapeutics Reports Fourth Quarter and Full Year [globenewswire.com]

- 3. Tango Therapeutics Reports First Quarter 2022 Financial Results and Provides Business Highlights | Tango Therapeutics, Inc [ir.tangotx.com]

- 4. MTA-Cooperative PRMT5 Inhibitors: Mechanism Switching Through Structure-Based Design - PMC [pmc.ncbi.nlm.nih.gov]

- 5. tangotx.com [tangotx.com]

- 6. Medicinal Chemistry in Review: Tango Therapeutics disclose the discovery of TNG908, an MTA-cooperative PRMT5 inhibitor exhibiting synthetic lethality in MTAP-null cancers | Domainex [domainex.co.uk]

- 7. m.youtube.com [m.youtube.com]

- 8. MTA-Cooperative PRMT5 Inhibitors: Mechanism Switching Through Structure-Based Design - RCS Research Chemistry Services [rcs.wuxiapptec.com]

- 9. TNG908 is a brain-penetrant, MTA-cooperative PRMT5 inhibitor developed for the treatment of MTAP-deleted cancers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. scribd.com [scribd.com]

- 11. medchemexpress.com [medchemexpress.com]

- 12. selleckchem.com [selleckchem.com]

Ralometostat (TNG908): A Comprehensive Technical Guide to Target Validation

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ralometostat, also known as TNG908, is a clinical-stage, potent, selective, and brain-penetrant small molecule inhibitor of Protein Arginine Methyltransferase 5 (PRMT5).[1][2] Its mechanism of action is notable for its MTA-cooperative binding, which confers high selectivity for cancer cells harboring a methylthioadenosine phosphorylase (MTAP) gene deletion.[3][4] This document provides an in-depth technical guide on the target validation studies of this compound, summarizing key quantitative data, detailing experimental protocols, and visualizing the underlying biological pathways and experimental workflows.

Core Target and Mechanism of Action

The primary target of this compound is PRMT5 , a type II arginine methyltransferase that plays a crucial role in various cellular processes, including spliceosome assembly, cell cycle control, and transcriptional regulation.[3] PRMT5 catalyzes the symmetric dimethylation of arginine residues on histone and non-histone proteins.

This compound's innovative mechanism relies on a synthetic lethal interaction. In approximately 10-15% of all human cancers, the MTAP gene is co-deleted with the adjacent tumor suppressor gene CDKN2A.[3][5] Loss of MTAP function leads to the accumulation of its substrate, methylthioadenosine (MTA).[6] MTA is an endogenous inhibitor of PRMT5.[7] this compound is an MTA-cooperative inhibitor , meaning it preferentially binds to the PRMT5-MTA complex, leading to a significantly more potent inhibition of PRMT5 in MTAP-deleted cancer cells compared to normal cells with intact MTAP.[3][4] This selectivity is a key feature of its therapeutic window.

Quantitative Data Summary

The following tables summarize the key quantitative data from preclinical validation studies of this compound (TNG908).

Table 1: In Vitro Potency and Selectivity

| Assay Type | Metric | MTAP-deleted (MTAP-null) | MTAP Wild-Type (MTAP WT) | Selectivity (Fold) | Reference(s) |

| Cell-Free Enzymatic Assay | IC50 (with MTA) | 21.2 ± 9.3 nM | - | - | [3] |

| Ki (with MTA) | 0.26 nM | - | - | [3] | |

| IC50 (without MTA) | 262 ± 52 nM | - | - | [3] | |

| Ki (without MTA) | 3.2 nM | - | - | [3] | |

| Cell-Based Assays | |||||

| SDMA Inhibition (In-Cell Western) | IC50 (HAP1 isogenic pair) | 9 nM | 180 nM | 20 | [3] |

| Cell Viability (7-day) | GI50 | < 10 nM | > 150 nM | > 15 | [8][9] |

| Proliferation (HCT116 isogenic pair) | IC50 | 19 nM | 1620 nM | 85 | [6] |

Table 2: In Vivo Efficacy in Xenograft Models

| Tumor Model | Dosing | Outcome | Reference(s) |

| LU99 NSCLC (MTAP-deleted) | 1-120 mg/kg, p.o., BID for 21 days | Promotes tumor regression | [1] |

| U87MG Glioblastoma (MTAP-deleted, subcutaneous) | Not specified | 55% tumor regression | [3] |

| Glioblastoma PDX (MTAP-deleted) | Not specified | 4/5 mice "cured" | [9] |

| NSCLC PDX (MTAP-deleted) | Not specified | All mice "cured" | [9] |

| Murine GBM Orthotopic Model | Oral administration | Near tumor stasis, 3-fold increase in median survival | [9] |

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the protocols for key experiments used in the target validation of this compound.

Cell-Free PRMT5 Enzymatic Inhibition Assay

This assay determines the direct inhibitory effect of this compound on PRMT5 enzymatic activity.

Materials:

-

Recombinant human PRMT5/MEP50 complex

-

Biotinylated histone H4 peptide substrate

-

S-adenosyl-L-[methyl-³H]methionine (³H-SAM)

-

This compound (TNG908)

-

Assay buffer (e.g., Tris-based buffer)

-

FlashPlate

Protocol:

-

Prepare a reaction mixture containing the PRMT5 enzyme, the histone H4 peptide substrate, and varying concentrations of this compound in the assay buffer.

-

Initiate the methylation reaction by adding ³H-SAM.

-

Incubate the mixture for a defined period (e.g., 2 hours) at a controlled temperature (e.g., 30°C).

-

Stop the reaction.

-

Transfer the reaction mixture to a FlashPlate, which captures the biotinylated peptide.

-

Measure the incorporation of the ³H-methyl group into the peptide substrate using a scintillation counter.

-

Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.[10]

In-Cell Western (ICW) for Symmetric Dimethylarginine (SDMA) Levels

This assay quantifies the pharmacodynamic effect of this compound by measuring the levels of SDMA, a direct product of PRMT5 activity, within cells.

Materials:

-

Isogenic cell line pair (e.g., HAP1 MTAP-null and MTAP WT)

-

This compound (TNG908)

-

Primary antibody against SDMA

-

Primary antibody for normalization (e.g., against a housekeeping protein)

-

Fluorescently labeled secondary antibodies

-

96-well plates

-

Formaldehyde for fixing

-

Triton X-100 for permeabilization

-

Blocking buffer (e.g., Odyssey Blocking Buffer)

-

Imaging system (e.g., LI-COR Odyssey)

Protocol:

-

Seed the isogenic cell lines into 96-well plates and allow them to adhere overnight.

-

Treat the cells with a serial dilution of this compound for a specified time (e.g., 24 hours).

-

Fix the cells with formaldehyde.

-

Permeabilize the cells with Triton X-100.

-

Block non-specific binding with a blocking buffer.

-

Incubate with the primary anti-SDMA antibody and the normalization antibody.

-

Wash the cells and incubate with the appropriate fluorescently labeled secondary antibodies.

-

Scan the plate using an imaging system to quantify the fluorescence intensity for both SDMA and the normalization protein.

-

Normalize the SDMA signal to the normalization protein signal and calculate the IC50 value.[3][11]

Cell Viability Assay (e.g., CellTiter-Glo®)

This assay assesses the anti-proliferative effect of this compound on cancer cells.

Materials:

-

MTAP-deleted and MTAP WT cancer cell lines

-

This compound (TNG908)

-

Cell culture medium and supplements

-

96-well opaque-walled plates

-

CellTiter-Glo® Luminescent Cell Viability Assay reagent

Protocol:

-

Seed the cells into 96-well plates at a predetermined density.

-

After allowing the cells to attach, treat them with a range of concentrations of this compound.

-

Incubate the plates for an extended period (e.g., 7 days) to assess long-term effects on proliferation.[11]

-

Equilibrate the plates to room temperature.

-

Add the CellTiter-Glo® reagent to each well, which lyses the cells and generates a luminescent signal proportional to the amount of ATP present.

-

Measure the luminescence using a plate reader.

-

Calculate the GI50 (concentration for 50% growth inhibition) by normalizing the data to untreated controls.[7]

In Vivo Xenograft Studies

These studies evaluate the anti-tumor efficacy of this compound in a living organism.

Materials:

-

Immunocompromised mice (e.g., nude mice)

-

MTAP-deleted human cancer cell line (e.g., LU99, U87MG)

-

This compound (TNG908) formulated for oral administration

-

Calipers for tumor measurement

Protocol:

-

Implant the cancer cells subcutaneously or orthotopically into the mice.

-

Allow the tumors to grow to a palpable size.

-

Randomize the mice into vehicle control and treatment groups.

-

Administer this compound orally at various doses and schedules.

-

Measure the tumor volume regularly using calipers.

-

Monitor the body weight of the mice as an indicator of toxicity.

-

At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamic biomarker analysis).[1][9]

Mandatory Visualizations

Signaling Pathway of this compound's Action

Caption: Mechanism of selective PRMT5 inhibition by this compound in MTAP-deleted cancer cells.

Experimental Workflow for Target Validation

Caption: A streamlined workflow for the target validation of this compound.

Conclusion

The target validation of this compound (TNG908) provides a strong rationale for its clinical development. The MTA-cooperative inhibition of PRMT5 in MTAP-deleted cancers is a well-defined mechanism supported by robust preclinical data. The quantitative evidence from in vitro and in vivo studies demonstrates potent and selective activity, leading to tumor regression in various models. The detailed experimental protocols outlined here provide a framework for the continued investigation and validation of this promising therapeutic agent. The ongoing Phase I/II clinical trial (NCT05275478) will be crucial in translating these preclinical findings into clinical benefit for patients with MTAP-deleted solid tumors.[3]

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. selleckchem.com [selleckchem.com]

- 3. TNG908 is a brain-penetrant, MTA-cooperative PRMT5 inhibitor developed for the treatment of MTAP-deleted cancers - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 5. Discovery of TNG908: A Selective, Brain Penetrant, MTA-Cooperative PRMT5 Inhibitor That Is Synthetically Lethal with MTAP-Deleted Cancers - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

- 8. researchgate.net [researchgate.net]

- 9. tangotx.com [tangotx.com]

- 10. Design, Synthesis and Biological Evaluation of Novel and Potent Protein Arginine Methyltransferases 5 Inhibitors for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

Ralometostat: A Technical Guide for Researchers and Drug Development Professionals

An In-depth Analysis of the MTA-Cooperative PRMT5 Inhibitor

Abstract

Ralometostat (also known as TNG908) is a potent, selective, and brain-penetrant small molecule inhibitor of protein arginine methyltransferase 5 (PRMT5). It exhibits a novel mechanism of action, acting as a methylthioadenosine (MTA)-cooperative inhibitor. This property allows for selective targeting of cancer cells with methylthioadenosine phosphorylase (MTAP) gene deletion, a common alteration in various malignancies. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, mechanism of action, and key experimental methodologies for the characterization of this compound. The information presented herein is intended to support researchers and professionals in the fields of oncology, drug discovery, and development.

Chemical Structure and Properties

This compound is a synthetic organic compound with a complex heterocyclic structure. Its chemical identity and fundamental properties are summarized below.

Chemical Identifiers

| Identifier | Value |

| Common Name | This compound |

| Synonym | TNG908 |

| CAS Number | 2760481-53-4 |

| Molecular Formula | C₂₁H₂₃N₅O₂S |

| Molecular Weight | 409.51 g/mol |

| SMILES String | C(C(NC=1C=C(C)C(N)=NC1)=O)(=O)N2--INVALID-LINK--C2">C@HC=3C=C4C(=CC3)SC=N4 |

Physicochemical Properties

A comprehensive, experimentally determined dataset for the physicochemical properties of this compound is not extensively available in the public domain. The following table includes available data and predicted values.

| Property | Value | Source |

| Melting Point | Not available | - |

| Aqueous Solubility | Predicted to be low | General characteristics of similar small molecules |

| pKa | Predicted to have a basic pKa | Based on the presence of amine and pyridine-like nitrogens |

| LogP | Predicted to be in a range suitable for cell permeability and CNS penetration |

Mechanism of Action and Signaling Pathway

This compound's therapeutic potential stems from its unique mechanism of action, which exploits a specific metabolic vulnerability in a subset of cancers.

MTA-Cooperative Inhibition of PRMT5

Protein Arginine Methyltransferase 5 (PRMT5) is an enzyme that catalyzes the symmetric dimethylation of arginine residues on histone and non-histone proteins. This post-translational modification plays a crucial role in regulating various cellular processes, including gene expression, RNA splicing, and DNA damage repair.

In normal cells, the activity of PRMT5 is modulated by various factors, including the concentration of its substrate S-adenosylmethionine (SAM). In cancer cells with a homozygous deletion of the MTAP gene, the enzyme methylthioadenosine phosphorylase is absent. This leads to the accumulation of its substrate, methylthioadenosine (MTA). MTA is structurally similar to SAM and can bind to PRMT5, but it acts as a partial inhibitor.

This compound is designed to bind to the PRMT5-MTA complex with high affinity. This cooperative binding stabilizes the inactive state of PRMT5, leading to potent and selective inhibition of its methyltransferase activity specifically in MTAP-deleted cancer cells. This "synthetic lethality" approach provides a therapeutic window, sparing normal cells where MTA levels are low.

Downstream Signaling Effects

The inhibition of PRMT5 by this compound in MTAP-deleted cancer cells leads to a reduction in symmetric dimethylarginine (SDMA) levels on a variety of protein substrates. This has several downstream consequences that contribute to its anti-tumor activity, including:

-

Alterations in RNA Splicing: PRMT5 is known to methylate components of the spliceosome. Inhibition of PRMT5 can lead to widespread changes in RNA splicing, resulting in the production of non-functional proteins and ultimately cell death.

-

Modulation of Gene Expression: By altering histone methylation patterns, PRMT5 inhibition can lead to changes in the expression of genes critical for cancer cell survival and proliferation.

-

Induction of Apoptosis: The culmination of these effects can trigger programmed cell death, or apoptosis, in the targeted cancer cells.

The following diagram illustrates the signaling pathway affected by this compound.

Experimental Protocols

The characterization of this compound and other PRMT5 inhibitors involves a series of biochemical and cell-based assays. Below are detailed methodologies for key experiments.

In Vitro PRMT5 Inhibition Assay (AlphaLISA)

This assay quantifies the enzymatic activity of PRMT5 and the inhibitory potential of compounds like this compound.

Principle: The AlphaLISA (Amplified Luminescent Proximity Homogeneous Assay) technology is used to detect the methylation of a biotinylated histone H4 peptide substrate by PRMT5. A specific antibody that recognizes the symmetrically dimethylated arginine 3 of histone H4 (H4R3me2s) is used in conjunction with streptavidin-coated donor beads and antibody-conjugated acceptor beads. When the substrate is methylated, the beads are brought into close proximity, resulting in a chemiluminescent signal.

Materials:

-

Recombinant human PRMT5/MEP50 complex

-

Biotinylated histone H4 (1-21) peptide substrate

-

S-adenosyl-L-methionine (SAM)

-

Anti-H4R3me2s antibody

-

AlphaLISA streptavidin donor beads

-

AlphaLISA anti-species acceptor beads

-

Assay buffer (e.g., 20 mM Tris-HCl pH 8.0, 10 mM NaCl, 1 mM EDTA, 1 mM DTT)

-

This compound (or other test compounds)

-

384-well microplates

Procedure:

-

Compound Preparation: Prepare serial dilutions of this compound in DMSO. Further dilute in assay buffer to the desired final concentrations.

-

Enzyme and Substrate Preparation: Prepare a master mix containing PRMT5/MEP50 enzyme and the biotinylated histone H4 peptide substrate in assay buffer.

-

Reaction Initiation: In a 384-well plate, add the enzyme/substrate mix to wells containing the diluted this compound or DMSO control. Initiate the reaction by adding SAM.

-

Incubation: Incubate the reaction mixture at 30°C for a defined period (e.g., 60 minutes).

-

Detection: Stop the reaction and add a mixture of the anti-H4R3me2s antibody and acceptor beads. Incubate in the dark.

-

Signal Reading: Add the streptavidin donor beads and incubate further in the dark. Read the plate on an AlphaScreen-compatible plate reader.

-

Data Analysis: Calculate the percentage of inhibition relative to the DMSO control and determine the IC₅₀ value by fitting the data to a dose-response curve.

Cellular Symmetric Dimethylarginine (SDMA) Western Blot

This assay assesses the ability of this compound to inhibit PRMT5 activity within a cellular context by measuring the global levels of SDMA.

Principle: Cells are treated with the inhibitor, and whole-cell lysates are then subjected to western blotting using an antibody that specifically recognizes the SDMA modification on a wide range of proteins. A decrease in the SDMA signal indicates inhibition of PRMT5.

Materials:

-

MTAP-deleted and wild-type cancer cell lines

-

This compound

-

Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk in TBST)

-

Primary antibodies: anti-SDMA (pan-symmetric dimethylarginine), anti-GAPDH or anti-β-actin (loading control)

-

HRP-conjugated secondary antibody

-

Enhanced chemiluminescence (ECL) substrate

Procedure:

-

Cell Culture and Treatment: Seed MTAP-deleted and wild-type cells in multi-well plates. After adherence, treat the cells with increasing concentrations of this compound for a specified duration (e.g., 48-72 hours).

-

Cell Lysis: Lyse the cells in ice-cold lysis buffer.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

Sample Preparation and SDS-PAGE: Normalize protein concentrations and prepare samples with Laemmli buffer. Separate the proteins by SDS-PAGE.

-

Protein Transfer: Transfer the separated proteins to a PVDF membrane.

-

Immunoblotting:

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary anti-SDMA antibody overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

-

Detection: Detect the signal using an ECL substrate and an imaging system.

-

Re-probing: Strip the membrane and re-probe with the loading control antibody.

-

Data Analysis: Quantify the band intensities and normalize the SDMA signal to the loading control to determine the extent of PRMT5 inhibition.

Experimental and Drug Discovery Workflow

The discovery and development of a targeted inhibitor like this compound follows a structured workflow, from initial screening to preclinical and clinical evaluation.

Clinical Development

This compound (TNG908) is currently being investigated in a Phase I/II clinical trial (NCT05275478) to evaluate its safety, tolerability, and preliminary anti-tumor activity in patients with advanced or metastatic solid tumors that have a documented MTAP deletion.

Conclusion

This compound represents a promising new class of targeted anti-cancer agents with a well-defined and highly selective mechanism of action. Its MTA-cooperative inhibition of PRMT5 in MTAP-deleted tumors is a prime example of a synthetic lethality approach in precision oncology. The technical information and experimental protocols provided in this guide are intended to facilitate further research and development of this compound and other novel PRMT5 inhibitors.

In-Depth Technical Guide on the In Vitro Efficacy of Ralometostat

Information regarding the in vitro efficacy of a compound referred to as "Ralometostat" is not currently available in the public domain. Extensive searches of scientific literature, clinical trial databases, and chemical registries did not yield any specific data for a substance with this name.

This lack of information suggests that "this compound" may be:

-

An internal, proprietary name for a compound that has not yet been publicly disclosed.

-

An early-stage investigational drug with no published preclinical data.

-

A potential misnomer or an alternative name that is not widely recognized.

Consequently, it is not possible to provide a technical guide with quantitative in vitro efficacy data, detailed experimental protocols, or visualizations of its signaling pathways as requested. The core requirements of data presentation, experimental methodologies, and pathway diagrams cannot be met without foundational scientific information on the compound .

For researchers, scientists, and drug development professionals interested in this area, it is recommended to:

-

Verify the compound name and any alternative identifiers: There may be a different chemical name, internal code, or registered trademark associated with this molecule.

-

Monitor scientific publications and conference proceedings: New data on novel compounds are often first presented at major scientific meetings or in peer-reviewed journals.

-

Consult proprietary drug development databases: Specialized commercial databases may contain information on early-stage compounds not yet in the public domain.

This document will be updated if and when in vitro efficacy data for this compound becomes publicly available.

Unveiling the Preclinical Profile of Mevrometostat: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction: Mevrometostat (formerly PF-06821497) is an investigational, orally bioavailable small molecule inhibitor of the enhancer of zeste homolog 2 (EZH2).[1][2][3] As the catalytic subunit of the polycomb repressive complex 2 (PRC2), EZH2 is a key epigenetic regulator that modifies gene expression patterns integral to cell fate decisions.[2][4] Dysregulation of EZH2, through overexpression or activating mutations, is implicated in the pathogenesis and progression of various malignancies, including small-cell lung cancer and prostate cancer.[2] In prostate cancer, EZH2 expression is associated with a poorer prognosis and contributes to treatment resistance by silencing tumor suppressor genes, activating androgen receptor transcription, and promoting neuroendocrine transdifferentiation.[1] Mevrometostat is currently under development by Pfizer and is being investigated for the treatment of metastatic castration-resistant prostate cancer (mCRPC), among other solid tumors and lymphomas.[1][2]

Mechanism of Action

Mevrometostat functions as a potent and selective inhibitor of EZH2.[1][3] By targeting the catalytic activity of both wild-type and mutant forms of EZH2, mevrometostat prevents the methylation of histone H3 at lysine (B10760008) 27 (H3K27).[2] This inhibition, coupled with active demethylation by histone demethylases UTX and JMJD3 and passive demethylation during cell division, leads to a decrease in the repressive H3K27me3 mark.[2] The reduction in H3K27 trimethylation results in the reactivation of EZH2 target genes, many of which are tumor suppressors.[2][5][6] Preclinical and clinical studies have demonstrated that this leads to a downstream decrease in the expression of genes involved in cell cycle progression and proliferation, such as those in the E2F pathway and the G2M checkpoint.[5]

Caption: Mechanism of action of mevrometostat.

In Vitro Pharmacology

The in vitro activity of mevrometostat has been characterized through biochemical and cellular assays, demonstrating its high potency and selectivity for EZH2.

| Parameter | Value | Target | Assay Type |

| Ki | <100 pM | Wild-Type EZH2 | Biochemical Assay |

| Ki | <100 pM | Y641N Mutant EZH2 | Biochemical Assay |

| IC50 | 26.1 nM | EZH2 | Biochemical Assay |

| IC50 | 72.3 nM | EZH2 Y641F Mutant | Biochemical Assay |

Data sourced from Pfizer Oncology Development Website and Patsnap Synapse.[2][7]

Experimental Protocols

Biochemical Inhibition Assay (Hypothetical Reconstruction):

A standard enzymatic assay would likely be employed to determine the Ki and IC50 values of mevrometostat against purified EZH2.

-

Enzyme and Substrate Preparation: Recombinant human wild-type and mutant EZH2 enzymes are purified. The substrate, typically a histone H3 peptide, and the methyl donor, S-adenosylmethionine (SAM), are prepared in an appropriate assay buffer.

-

Inhibition Studies: A dilution series of mevrometostat is prepared. The enzyme, substrate, and varying concentrations of the inhibitor are incubated together.

-

Reaction Initiation and Detection: The reaction is initiated by the addition of radiolabeled or fluorescently tagged SAM. The transfer of the methyl group to the histone H3 peptide is quantified using methods such as scintillation counting or fluorescence polarization.

-

Data Analysis: The rate of the enzymatic reaction at different inhibitor concentrations is measured. IC50 values are calculated by fitting the data to a four-parameter logistic equation. Ki values are determined using the Cheng-Prusoff equation, requiring experiments to be run at different substrate concentrations.

In Vivo Pharmacology

Preclinical in vivo studies have been conducted to evaluate the efficacy of mevrometostat in animal models of cancer. These studies have primarily utilized xenograft models.

Xenograft Studies

In vivo mouse xenograft studies in androgen receptor-positive prostate cancer models have demonstrated that mevrometostat leads to significant tumor growth inhibition.[8]

Experimental Protocols

Mouse Xenograft Model (Hypothetical Reconstruction):

-

Cell Line and Animal Model: A human prostate cancer cell line (e.g., LNCaP or VCaP) is cultured and harvested. Male immunodeficient mice (e.g., NOD-SCID or athymic nude mice) are used as the host for the xenograft.

-

Tumor Implantation: A suspension of the cancer cells is subcutaneously injected into the flank of each mouse.

-

Tumor Growth and Randomization: Tumors are allowed to grow to a predetermined size (e.g., 100-200 mm³). The animals are then randomized into treatment and control groups.

-

Drug Administration: Mevrometostat is formulated for oral administration and given to the treatment group, typically daily or twice daily. The control group receives a vehicle control.

-

Efficacy Assessment: Tumor volume is measured regularly using calipers. Animal body weight is also monitored as an indicator of toxicity. At the end of the study, tumors may be excised for further analysis, such as immunohistochemistry for pharmacodynamic markers.

-

Data Analysis: Tumor growth inhibition is calculated by comparing the tumor volumes in the treated group to the control group. Statistical analysis is performed to determine the significance of the observed effects.

Caption: A typical workflow for an in vivo xenograft study.

Pharmacodynamics and Biomarkers

Preclinical and clinical studies have identified key pharmacodynamic (PD) markers to assess the biological activity of mevrometostat. The primary PD marker is the level of H3K27 trimethylation (H3K27Me3).

In a phase 1 study in patients with mCRPC, treatment with mevrometostat in combination with enzalutamide (B1683756) resulted in a dose-dependent reduction in H3K27Me3 in both peripheral granulocytes and paired tumor biopsies.[5] A strong reduction (≥75%) in H3K27Me3 in granulocytes was observed at doses of 375 mg and higher.[5] In tumor tissue, a mean reduction of 67-75% in H3K27Me3 levels was seen at a mevrometostat dose of 1250 mg.[5]

Consistent with its mechanism of action, mevrometostat treatment led to increased expression of genes repressed by the PRC2/EZH2 complex (e.g., BMP7, CPAMD8, EYA4, FHL1, IGFBP3, and NOV) and decreased expression of genes involved in cell cycle progression (e.g., AURKA, CDK1, FOXM1, RAD54L, TOP2A, and TYMS).[5]

Conclusion

The preclinical pharmacology of mevrometostat demonstrates a potent and selective inhibitor of EZH2 with a clear mechanism of action. In vitro studies have established its high potency against both wild-type and mutant forms of the enzyme. In vivo studies have shown significant anti-tumor activity in xenograft models of prostate cancer. The identification of robust pharmacodynamic markers, such as H3K27Me3, allows for the assessment of target engagement and biological activity in both preclinical and clinical settings. These findings provide a strong rationale for the ongoing clinical development of mevrometostat as a potential therapeutic agent for cancers with dysregulated EZH2 activity.

References

- 1. Mevrometostat - Wikipedia [en.wikipedia.org]

- 2. Mevrometostat (PF-06821497) | Pfizer Oncology Development Website [pfizeroncologydevelopment.com]

- 3. ASCO – American Society of Clinical Oncology [asco.org]

- 4. MEVPRO Prostate Cancer Clinical Trials | Pfizer [pfizerclinicaltrials.com]

- 5. ascopubs.org [ascopubs.org]

- 6. vjoncology.com [vjoncology.com]

- 7. Mevrometostat - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

- 8. mevrometostat (PF-06821497) / Pfizer [delta.larvol.com]

Ralometostat's Role in Histone Methylation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Ralometostat (also known as mevrometostat, PF-06821497) is a potent and selective, orally bioavailable small molecule inhibitor of the Enhancer of Zeste Homolog 2 (EZH2) histone methyltransferase. EZH2 is the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2), which plays a critical role in epigenetic regulation by catalyzing the trimethylation of histone H3 at lysine (B10760008) 27 (H3K27me3). This modification leads to chromatin compaction and transcriptional repression of target genes. In a variety of cancers, including small-cell lung cancer and prostate cancer, EZH2 is overexpressed or mutated, leading to aberrant gene silencing and tumor progression. This compound competitively inhibits the S-adenosylmethionine (SAM)-binding pocket of EZH2, thereby blocking its methyltransferase activity. This leads to a global reduction in H3K27me3 levels, reactivation of tumor suppressor genes, and subsequent inhibition of cancer cell proliferation. This technical guide provides an in-depth overview of the mechanism of action of this compound, its impact on histone methylation, and detailed experimental protocols for its study.

Mechanism of Action

This compound targets the enzymatic activity of EZH2, a key component of the PRC2 complex. The PRC2 complex, which also includes SUZ12, EED, and RBAP48/46, is responsible for mono-, di-, and tri-methylation of H3K27. H3K27me3 is a hallmark of facultative heterochromatin and is associated with the silencing of genes involved in development and differentiation.

By inhibiting EZH2, this compound leads to a decrease in global H3K27me3 levels. This epigenetic mark's removal from gene promoters allows for the re-expression of previously silenced tumor suppressor genes, which can, in turn, induce cell cycle arrest, differentiation, and apoptosis in cancer cells.

Quantitative Data on this compound

The following tables summarize the key quantitative data for this compound (PF-06821497) from preclinical studies.

| Parameter | Value | Cell Line/Enzyme | Reference |

| Ki (EZH2 Y641N) | <0.1 nM | Recombinant EZH2 Y641N | [1] |

| Ki (EZH1) | 70 nM | Recombinant EZH1 | [1][2] |

| IC50 (H3K27me3) | 4 nM | Karpas-422 (Non-Hodgkin Lymphoma) | [1][3] |

| IC50 (Proliferation) | 6 nM | Karpas-422 (Non-Hodgkin Lymphoma) | [1][3] |

Table 1: In Vitro Potency of this compound

| Study | Cancer Type | Treatment | Outcome | Quantitative Result | Reference |

| Preclinical | Non-Hodgkin Lymphoma | This compound (100 mg/kg, s.c.) | Tumor Regression | Induces tumor regression in a Karpas-422 mouse xenograft model. | [1] |

| Phase 1/2 Clinical Trial (NCT03460977) | Metastatic Castration-Resistant Prostate Cancer (mCRPC) | Mevrometostat (1250 mg BID) + Enzalutamide | H3K27me3 Reduction in Tumor Biopsies | Geometric mean reduction of -75% (95% CI: -93, -11) | [4] |

| Phase 1/2 Clinical Trial (NCT03460977) | mCRPC (previously treated with abiraterone) | Mevrometostat + Enzalutamide vs. Enzalutamide alone | Radiographic Progression-Free Survival (rPFS) | Median rPFS: 14.3 months vs. 6.2 months (HR 0.51; 90% CI 0.28, 0.95) | [5][6] |

| Phase 1/2 Clinical Trial (NCT03460977) | mCRPC (previously treated with abiraterone) | Mevrometostat + Enzalutamide vs. Enzalutamide alone | Confirmed PSA50 Response Rate | 34.1% (95% CI, 20.1%-50.6%) vs 15.4% (95% CI, 6.0%-31.3%) | [5] |

Table 2: Preclinical and Clinical Efficacy of this compound (Mevrometostat)

Signaling Pathways and Experimental Workflows

EZH2 Signaling Pathway and Inhibition by this compound

The following diagram illustrates the canonical pathway of EZH2-mediated gene silencing and the mechanism of its inhibition by this compound.

Experimental Workflow for Assessing this compound's Effect on H3K27me3

This diagram outlines a typical experimental workflow to quantify the reduction of H3K27me3 levels in cancer cells following treatment with this compound.

References

- 1. Integrative epigenetic taxonomy of primary prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. cdn.technologynetworks.com [cdn.technologynetworks.com]

- 3. ascopubs.org [ascopubs.org]

- 4. ASCO – American Society of Clinical Oncology [asco.org]

- 5. ASCO – American Society of Clinical Oncology [asco.org]

- 6. Computational Approaches in Preclinical Studies on Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]

Investigating the Therapeutic Potential of Ralometostat (TNG908): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ralometostat (also known as TNG908) is a first-in-class, orally bioavailable, and brain-penetrant small molecule inhibitor of Protein Arginine Methyltransferase 5 (PRMT5). Its therapeutic potential is rooted in a precision oncology approach, specifically targeting cancers with a homozygous deletion of the methylthioadenosine phosphorylase (MTAP) gene. This deletion, frequently co-occurring with the loss of the tumor suppressor gene CDKN2A, creates a unique metabolic vulnerability. This compound leverages this by acting as a methylthioadenosine (MTA)-cooperative inhibitor, demonstrating synthetic lethality in MTAP-deleted cancer cells while sparing normal tissues. This guide provides an in-depth overview of the preclinical data, mechanism of action, and clinical development of this compound, offering a technical resource for the scientific community.

Introduction

Protein arginine methylation is a critical post-translational modification that regulates numerous cellular processes, including gene transcription, RNA splicing, and signal transduction. PRMT5 is the primary enzyme responsible for symmetric dimethylation of arginine residues on both histone and non-histone proteins. Its aberrant activity has been implicated in the pathogenesis of various cancers, making it an attractive target for therapeutic intervention.

This compound represents a novel strategy in targeting PRMT5. In cells with a functional MTAP enzyme, MTA is rapidly metabolized. However, in cancer cells with MTAP deletion, MTA accumulates to high levels. This compound selectively binds to the PRMT5-MTA complex, leading to potent and selective inhibition of its methyltransferase activity in a tumor-specific manner. This MTA-cooperative mechanism provides a potentially wide therapeutic window.

Mechanism of Action

The core of this compound's therapeutic strategy lies in the concept of synthetic lethality. In MTAP-deleted cancer cells, the accumulation of MTA leads to partial inhibition of PRMT5. This compound then acts to further and more potently inhibit the remaining PRMT5 activity, leading to cell death. In contrast, healthy cells with functional MTAP have low intracellular MTA levels, rendering this compound significantly less active.

dot

Caption: Mechanism of Action of this compound in MTAP-deleted vs. MTAP-proficient cells.

Preclinical Data

In Vitro Activity

This compound has demonstrated potent and selective inhibition of PRMT5 in MTAP-deleted cancer cell lines.

| Parameter | Value | Cell Context | Reference |

| IC50 (PRMT5) | 4 µM | N/A | [1] |

| IC50 (SDMA) | 0.009 µM | SDMA cells | [2] |

| Selectivity | 15-fold more selective | MTAP-null vs. MTAP-WT cells | [2] |

| Ki (Apo PRMT5) | 1.03 nM | Biochemical Assay | [3] |

| Ki (PRMT5-MTA complex) | 0.081 nM | Biochemical Assay | [3] |

In Vivo Efficacy

Preclinical studies in xenograft models have shown significant anti-tumor activity of this compound in MTAP-deleted cancers.

| Animal Model | Tumor Type | Dosing | Outcome | Reference |

| Mouse Xenograft | LU99 NSCLC (MTAP-null) | 1-120 mg/kg, p.o. or i.v., twice daily for 21 days | Tumor regression | [2] |

| Mouse Xenograft | HCT116 (MTAP-null) | Oral administration | Dose-dependent antitumor activity | [4] |

| Mouse Xenograft | U87MG Glioblastoma (MTAP-null) | Oral administration | Strong on-target antitumor activity, including 55% tumor regression | [5] |

| Orthotopic Mouse Model | U87MG Glioblastoma (MTAP-null) | Oral administration | Increased median survival by 3-fold | [3] |

Pharmacokinetics

| Species | Dosing | Key Findings | Reference |

| SD Rats | 1 mg/kg IV & 3 mg/kg PO | CL: 38.2 mL/min/kg, Vd: 1.5 L/kg, T1/2: 2h, F: >100% | [4] |

| Non-human Primates | Single dose | Free TNG908 exposure in CSF was ~60% of plasma | [5] |

Experimental Protocols

Cell Viability Assay (CellTiter-Glo®)

-

Cell Seeding: Cancer cell lines (both MTAP-proficient and MTAP-deleted) are seeded in 96-well plates at an appropriate density and allowed to adhere overnight.

-

Compound Treatment: Cells are treated with a serial dilution of this compound or vehicle control (e.g., DMSO).

-

Incubation: Plates are incubated for a specified period (e.g., 7 days).

-

Lysis and Luminescence Reading: CellTiter-Glo® reagent is added to each well to lyse the cells and generate a luminescent signal proportional to the amount of ATP present.

-

Data Analysis: Luminescence is measured using a plate reader. The data is normalized to the vehicle control, and IC50 values are calculated using non-linear regression analysis.

dot

Caption: Workflow for a typical in vitro cell viability assay.

Western Blot for Target Engagement

-

Cell Treatment and Lysis: Cells are treated with this compound for a specified time, then lysed to extract total protein.

-

Protein Quantification: Protein concentration is determined using a standard assay (e.g., BCA assay).

-

SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis and transferred to a PVDF membrane.

-

Immunoblotting: The membrane is blocked and then incubated with primary antibodies against symmetric dimethylarginine (SDMA) and a loading control (e.g., β-actin).

-

Detection: The membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody, and the signal is detected using an enhanced chemiluminescence (ECL) substrate.

-

Analysis: Band intensities are quantified to determine the reduction in SDMA levels upon treatment.

Xenograft Tumor Model

-

Cell Implantation: An appropriate number of MTAP-deleted cancer cells (e.g., LU99, HCT116, U87MG) are subcutaneously or orthotopically implanted into immunocompromised mice.

-

Tumor Growth: Tumors are allowed to grow to a palpable size.

-

Treatment: Mice are randomized into treatment and control groups. This compound is administered orally or via another appropriate route at various doses.

-

Monitoring: Tumor volume and body weight are measured regularly.

-

Endpoint: The study is concluded when tumors in the control group reach a predetermined size, or at a specified time point. Tumors may be excised for pharmacodynamic analysis (e.g., western blot for SDMA).

-

Data Analysis: Tumor growth inhibition is calculated and statistical analysis is performed to determine significance.

Clinical Development

This compound is currently being investigated in a Phase I/II clinical trial (NCT05275478).[6]

-

Title: A Phase 1/2, Multi-Center, Open-Label Study to Evaluate the Safety, Tolerability, and Preliminary Anti-tumor Activity of TNG908 in Patients With MTAP-deleted Advanced or Metastatic Solid Tumors.[7]

-

Status: Active, not recruiting.[7]

-

Study Design: The first part is a dose-escalation study, and the second part is a dose-expansion in specific MTAP-deleted tumor types.[7]

-

Inclusion Criteria: Adults with locally advanced or metastatic solid tumors with a confirmed homozygous deletion of MTAP.[7]

-

Exclusion Criteria: Prior treatment with a PRMT5 inhibitor, uncontrolled intercurrent illness.[8]

-

Preliminary Findings: As of November 2024, enrollment for TNG908 is being stopped to allocate resources to other pipeline candidates. In the trial, four partial responses were observed in patients with pancreatic cancer, NSCLC, and urothelial cancer. However, in glioblastoma patients, the drug did not achieve the necessary pharmacokinetic exposure for clinical efficacy.

Signaling Pathway

dot

Caption: Simplified PRMT5 signaling pathway in the context of MTAP deletion and this compound intervention.

Conclusion

This compound (TNG908) is a promising therapeutic agent that exemplifies the potential of precision medicine in oncology. Its unique MTA-cooperative mechanism of action allows for selective targeting of MTAP-deleted cancers, a genetic alteration present in a significant subset of human tumors. Preclinical data have demonstrated its potent and selective anti-tumor activity, both in vitro and in vivo, including in challenging indications like glioblastoma. While early clinical trial results have shown mixed outcomes, with promising signals in some solid tumors but insufficient brain exposure in glioblastoma, the development of this compound has provided invaluable insights into the therapeutic targeting of the PRMT5 pathway. Further investigation and the development of next-generation brain-penetrant MTA-cooperative PRMT5 inhibitors are warranted.

References

- 1. TNG908 is a brain-penetrant, MTA-cooperative PRMT5 inhibitor developed for the treatment of MTAP-deleted cancers - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. tangotx.com [tangotx.com]

- 4. Discovery of TNG908: A Selective, Brain Penetrant, MTA-Cooperative PRMT5 Inhibitor That Is Synthetically Lethal with MTAP-Deleted Cancers - PMC [pmc.ncbi.nlm.nih.gov]

- 5. tangotx.com [tangotx.com]

- 6. TNG908 is a brain-penetrant, MTA-cooperative PRMT5 inhibitor developed for the treatment of MTAP-deleted cancers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. A Phase 1/2, Multi-Center, Open-Label Study to Evaluate the Safety, Tolerability, and Preliminary Anti-tumor Activity of TNG908 in Patients with MTAP-deleted Advanced or Metastatic Solid Tumors | Dana-Farber Cancer Institute [dana-farber.org]

- 8. A Phase I/II Multicenter, Open-Label Study to Evaluate the Safety, Tolerability, and Preliminary Anti-Tumor Activity of TNG908 in Patients with MTAP-deleted Advanced or Metastatic Solid Tumors | UCSF Brain Tumor Center [braintumorcenter.ucsf.edu]

Ralometostat: An In-depth Technical Guide for Epigenetic Modification Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ralometostat, also known as JNJ-64619178, is a potent, selective, and orally bioavailable small-molecule inhibitor of Protein Arginine Methyltransferase 5 (PRMT5). As a pivotal enzyme in epigenetic regulation, PRMT5 catalyzes the symmetric dimethylation of arginine residues on both histone and non-histone proteins. This post-translational modification plays a crucial role in a myriad of cellular processes, including gene transcription, RNA splicing, signal transduction, and the DNA damage response. Dysregulation of PRMT5 activity has been implicated in the pathogenesis of various cancers, making it a compelling therapeutic target. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, quantitative data from preclinical and clinical studies, detailed experimental protocols, and key signaling pathways involved in its activity.

Mechanism of Action

This compound selectively targets and binds to the S-adenosylmethionine (SAM) and substrate-binding pockets of the PRMT5/methylosome protein 50 (MEP50) complex. This binding inhibits the methyltransferase activity of PRMT5, leading to a decrease in the symmetric dimethylation of its substrates, such as histones (H2A, H3, H4) and spliceosomal proteins (SmD1, SmD3).[1][2] The inhibition of PRMT5 modulates the expression of genes involved in cellular proliferation, potentially by increasing the expression of anti-proliferative genes and/or decreasing the expression of genes that promote cell growth.[1][2] This targeted inhibition of PRMT5 has shown anti-tumor activity, particularly in cancers with specific genetic alterations such as methylthioadenosine phosphorylase (MTAP) deletion.

Quantitative Data

The following tables summarize the key quantitative data for this compound from various studies.

Table 1: In Vitro Potency and Selectivity of this compound

| Target | Assay Type | IC50 | Species | Reference |

| PRMT5/MEP50 | Enzymatic Assay | 0.14 nM | Human | [3] |

Table 2: Anti-proliferative Activity of this compound in Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µM) | Assay Duration | Reference |

| NCI-H1048 | Small Cell Lung Cancer | Data not specified | Not specified | [3] |

| A549 | Non-Small Cell Lung Cancer | Potent activity reported | Not specified | [4] |

| Pancreatic Cancer Cell Lines | Pancreatic Cancer | Broad activity reported | Not specified | [4] |

| Breast Cancer Cell Lines | Breast Cancer | Broad activity reported | Not specified | [4] |

| Hematological Malignancy Cell Lines | Hematological Malignancies | Broad activity reported | Not specified | [4] |

Table 3: Phase 1 Clinical Trial Results of this compound in Advanced Solid Tumors (NCT03573310)

| Parameter | Value | Patient Population | Reference |

| Overall Response Rate (ORR) | |||

| All evaluable patients | 5.6% (5/90) | Advanced solid tumors and NHL | [5][6][7] |

| Adenoid Cystic Carcinoma (ACC) | 11.5% (3/26) | Advanced solid tumors | [5][6][7] |

| Median Progression-Free Survival (PFS) | |||